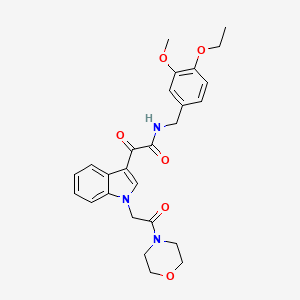

N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6/c1-3-35-22-9-8-18(14-23(22)33-2)15-27-26(32)25(31)20-16-29(21-7-5-4-6-19(20)21)17-24(30)28-10-12-34-13-11-28/h4-9,14,16H,3,10-13,15,17H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQGBRVTNSDNIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxy-3-methoxybenzyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C23H28N4O4

- Molecular Weight : 420.49 g/mol

The structure features a benzyl group with ethoxy and methoxy substituents, linked to an indole derivative via a morpholino group, which is known for enhancing bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showcasing significant cytotoxic effects.

- Cell Line Studies :

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Radical Scavenging Activity : It demonstrates moderate DPPH radical-scavenging activity, which contributes to its protective effects against oxidative stress in cells .

Study 1: Antiproliferative Effects

A study conducted on the antiproliferative effects of various derivatives of the compound revealed that modifications in the benzyl moiety significantly influenced biological activity. Compounds with similar structural features were synthesized and tested, showing promising results against A549 and MCF7 cell lines .

| Compound | IC50 (μmol/mL) | Cell Line |

|---|---|---|

| This compound | 0.05 | A549 |

| Doxorubicin | 0.04 | A549 |

| Compound X | 0.07 | MCF7 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound in cancer cells. It was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . This study underscores the potential for developing targeted therapies based on this compound's structure.

Q & A

Q. How can researchers design a robust SAR study for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.